[4-(Prop-2-en-1-yloxy)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzoate ester, a pyridine ring, and a piperazine moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with prop-2-en-1-ol to form 4-(prop-2-en-1-yloxy)benzoic acid. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: Reagents like HNO₃ (nitric acid) for nitration or Br₂ (bromine) for halogenation.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a probe in studying reaction mechanisms.
Biology: Employed in the development of bioactive compounds and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 2-(Pyridin-2-yl)ethylamine derivatives
Uniqueness: 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(4-prop-2-enoxyphenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O2/c1-2-17-26-20-8-6-18(7-9-20)21(25)24-15-13-23(14-16-24)12-10-19-5-3-4-11-22-19/h2-9,11H,1,10,12-17H2 |
InChI Key |
GIIZBNXBGASEJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.